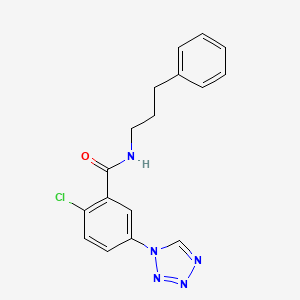
C14H16ClN3O5S2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C14H16ClN3O5S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H16ClN3O5S2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions. This step often requires the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, nitrogen, and sulfur. These steps may involve halogenation, nitration, and sulfonation reactions, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
C14H16ClN3O5S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
C14H16ClN3O5S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of C14H16ClN3O5S2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
C14H16ClN3O5S2: can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
C14H15ClN3O5S2: This compound has a similar structure but with one less hydrogen atom, which may affect its reactivity and biological activity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H16ClN3O5S2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C14H16ClN3O5S2/c1-22-11-6-12(23-2)10(5-9(11)15)17-13(19)4-8-7-24-14(16-8)18-25(3,20)21/h5-7H,4H2,1-3H3,(H,16,18)(H,17,19) |
InChI 键 |
XDGLOFWWAAOGSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)


![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)


![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid](/img/structure/B12616509.png)
![Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-](/img/structure/B12616514.png)
![4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12616518.png)
![4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12616520.png)
